VH 032-linker 5

Vue d'ensemble

Description

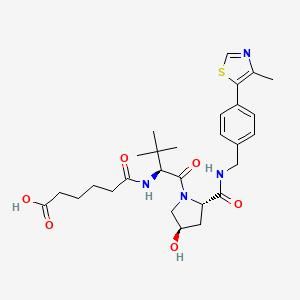

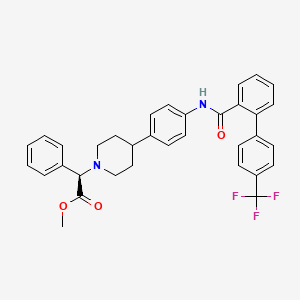

VH 032-linker 5 is a von-Hippel-Lindau protein ligand (VHL) conjugated to an alkyl linker with terminal carboxylic acid for PROTAC technology . It has been used as a degrader building block in PROTAC for targeted protein degradation .

Synthesis Analysis

Although specific synthesis steps for this compound are not detailed in the search results, it is known that this compound is a derivative of the von Hippel-Lindau (VHL) ligand . It is commonly used as a precursor to a PROTAC that hijacks VHL as the E3 ubiquitin ligase component .Molecular Structure Analysis

The molecular formula of this compound is C28H38N4O6S . It incorporates an E3 ligase ligand plus an alkylC4 linker with terminal carboxylic acid ready for conjugation to a target protein ligand .Chemical Reactions Analysis

This compound is designed for easy conjugation to a target protein ligand and for the development of PROTACs . The terminal carboxyl group allows for rapid conjugation of amine-containing linkers .Physical And Chemical Properties Analysis

The molecular weight of this compound is 558.69 . It is recommended to be stored at -20°C . The product is a solid and its color ranges from white to off-white .Applications De Recherche Scientifique

Molecular Modeling and Antibody Activity

- Molecular Modeling and Affinity Determination of scFv Antibody: Proper Linker Peptide Enhances Its Activity: This research highlights the role of linker peptides in influencing the activity of antibody structures. Using a combination of molecular modeling and biological measurements, it was found that the binding affinity and activity of an engineered antibody were significantly influenced by the composition and length of the linker peptide (Gu et al., 2010).

Antibody Fragment Design

- "Diabodies": Small Bivalent and Bispecific Antibody Fragments: This study discusses the design of small antibody fragments, known as "diabodies," that contain two antigen-binding sites. These fragments are composed of heavy-chain variable domains (VH) connected to light-chain variable domains (VL) by a short linker, resulting in bivalent or bispecific interactions (Holliger et al., 1993).

Antibody Stability and Binding Properties

- Antigen Binding and Stability Properties of Non-Covalently Linked Anti-CD22 Single-Chain Fv Dimers: This research shows how varying linker lengths and domain orientations in antibody structures can create multivalent derivatives with distinct stability and binding properties. These findings are significant for targeted delivery of therapeutic agents to specific cells (Arndt et al., 2004).

Linker-Based Modules for Allosteric Regulation

- A Strategy to Identify Linker-Based Modules for the Allosteric Regulation of Antibody-Antigen Binding Affinities of Different scFvs: This study presents a strategy for obtaining structural elements that provide allosteric modulation of antibody affinities, demonstrating the importance of linkers in regulating antibody-antigen interactions (Kellmann et al., 2017).

Affinity Modulation Using Temperature-Responsive Linkers

- Modulation of Single-Chain Antibody Affinity with Temperature-Responsive Elastin-Like Polypeptide Linkers: This research investigates how replacing the traditional flexible peptide linkers in single-chain antibodies with elastin-like polypeptide linkers can lead to antibodies with controlled binding and release characteristics, influenced by environmental changes like temperature (Megeed et al., 2006).

Effect of Linker Length on Antibody Reactivity

- Effect of Linker Length between Variable Domains of Single Chain Variable Fragment Antibody against Daidzin on its Reactivity: This study emphasizes the importance of linker length in single-chain variable fragment antibodies, showing that it significantly impacts the antibody's reactivity and specificity (Yusakul et al., 2016).

Mécanisme D'action

Orientations Futures

Analyse Biochimique

Biochemical Properties

VH032-linker 5 plays a crucial role in biochemical reactions. It interacts with the von Hippel-Lindau (VHL) protein, acting as a VHL/HIF-1α interaction inhibitor . The compound can connect with a target protein ligand through a linker to form a PROTAC molecule .

Cellular Effects

The effects of VH032-linker 5 on cells are significant. It influences cell function by affecting various cellular processes. For instance, it can impact cell signaling pathways and gene expression . The compound also has an effect on cellular metabolism .

Molecular Mechanism

VH032-linker 5 exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . The compound is a VHL/HIF-1α interaction inhibitor with a Kd of 185 nM .

Metabolic Pathways

VH032-linker 5 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6S/c1-17-24(39-16-30-17)19-11-9-18(10-12-19)14-29-26(37)21-13-20(33)15-32(21)27(38)25(28(2,3)4)31-22(34)7-5-6-8-23(35)36/h9-12,16,20-21,25,33H,5-8,13-15H2,1-4H3,(H,29,37)(H,31,34)(H,35,36)/t20-,21+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSZOQIYZOVHOL-TYBLODHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)

![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)

![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)

![(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol](/img/structure/B611613.png)

![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)

![1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide](/img/structure/B611615.png)